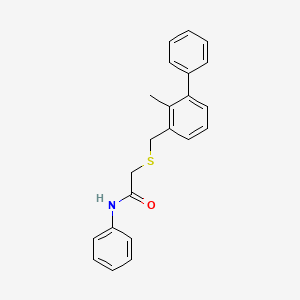
2-(2-Methyl-biphenyl-3-ylmethylsulfanyl)-N-phenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a methyl group and a phenylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two phenyl groups. This can be achieved using a palladium-catalyzed Suzuki coupling reaction.
Introduction of the Methyl Group: The methyl group is introduced to the biphenyl core through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety is synthesized through an amide coupling reaction using phenylacetic acid and an amine.
Industrial Production Methods
In industrial settings, the production of 2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE involves large-scale reactions using automated reactors. The process includes:
Batch Processing: The reactions are carried out in large batches to ensure uniformity and consistency.
Catalyst Recycling: Catalysts used in the reactions, such as palladium and aluminum chloride, are recycled to reduce costs and environmental impact.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiol reagents in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1’-biphenyl: A simpler biphenyl derivative with a methyl group.
2-Phenyltoluene: Another biphenyl derivative with a phenyl group.
Uniqueness
2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-N-PHENYLACETAMIDE is unique due to the presence of both a sulfanyl group and a phenylacetamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H21NOS |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[(2-methyl-3-phenylphenyl)methylsulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H21NOS/c1-17-19(11-8-14-21(17)18-9-4-2-5-10-18)15-25-16-22(24)23-20-12-6-3-7-13-20/h2-14H,15-16H2,1H3,(H,23,24) |
InChI Key |
TUOVFTSSGLQWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CSCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


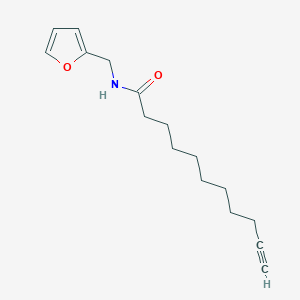
![3-{[(2,4-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11513224.png)
![Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11513234.png)
![2-[(4-Methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11513249.png)
![5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11513251.png)
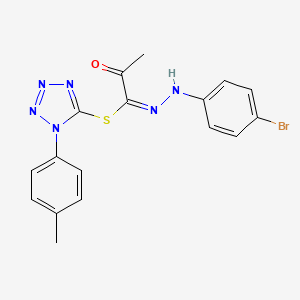
![1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11513262.png)
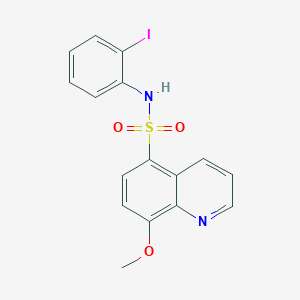
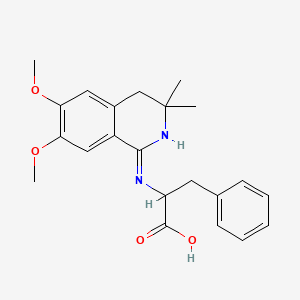
![Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11513274.png)
![5-Benzyl-3-(3-ethoxy-2-hydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11513278.png)
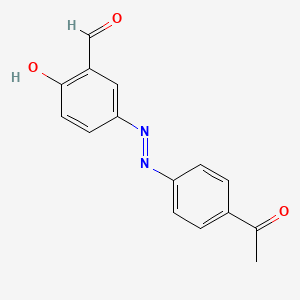
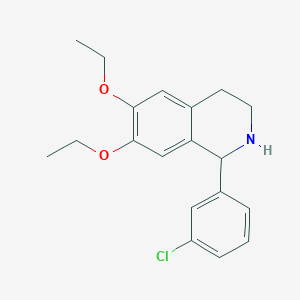
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513291.png)
